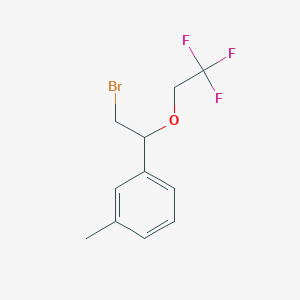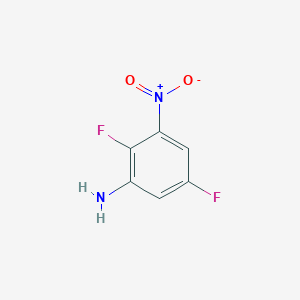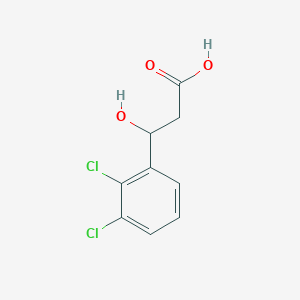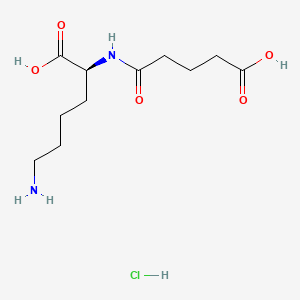
(2S)-6-amino-2-(4-carboxybutanamido)hexanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride is a synthetic amino acid derivative This compound is characterized by the presence of an amino group, a carboxybutanamido group, and a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as lysine and succinic anhydride.
Amidation Reaction: The amino group of lysine reacts with succinic anhydride to form an amide bond, resulting in the formation of 6-amino-2-(4-carboxybutanamido)hexanoic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the free amine into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions under controlled conditions. The use of automated reactors and purification systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxybutanamido group can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Lysine: A naturally occurring amino acid with a similar structure.
Succinic Acid: A dicarboxylic acid used in the synthesis of the compound.
Glutamic Acid: Another amino acid with similar functional groups.
Uniqueness
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role in scientific research make it a valuable compound for further study and development.
Propiedades
Fórmula molecular |
C11H21ClN2O5 |
|---|---|
Peso molecular |
296.75 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-(4-carboxybutanoylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C11H20N2O5.ClH/c12-7-2-1-4-8(11(17)18)13-9(14)5-3-6-10(15)16;/h8H,1-7,12H2,(H,13,14)(H,15,16)(H,17,18);1H/t8-;/m0./s1 |
Clave InChI |
LKMGETUZLSSALS-QRPNPIFTSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O.Cl |
SMILES canónico |
C(CCN)CC(C(=O)O)NC(=O)CCCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


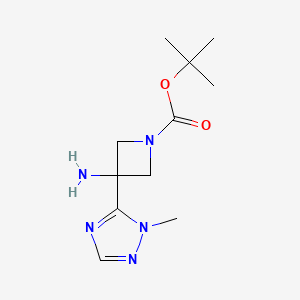
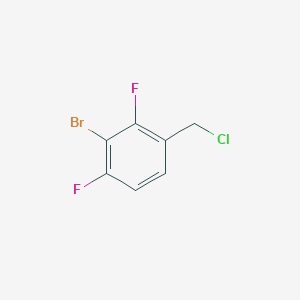
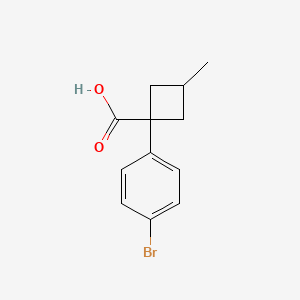
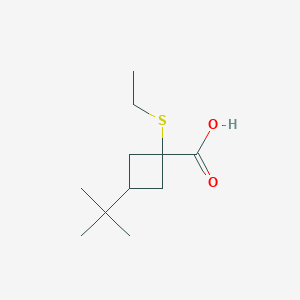
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)
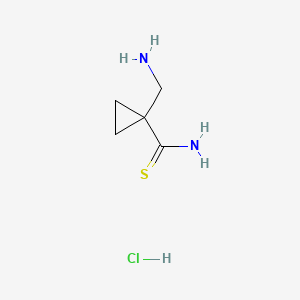
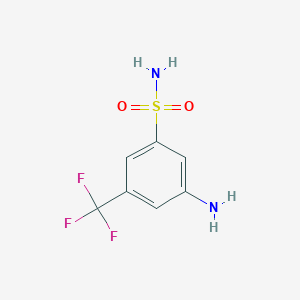
![B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)
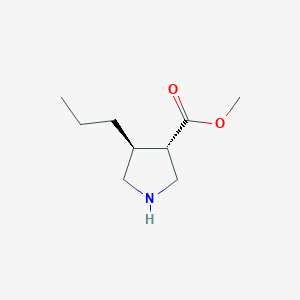

![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
